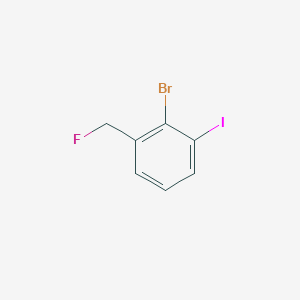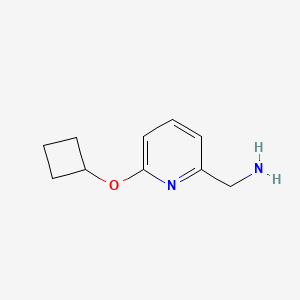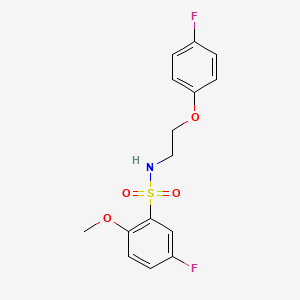
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide, also known as GW3965, is a selective liver X receptor (LXR) agonist. It is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Fluorescent Properties and Complex Formation
Research on analogues similar to 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide demonstrates their potential in developing specific fluorescent probes for detecting metal ions, such as zinc(II). Analogues of Zinquin ester, a specific fluorophore for zinc(II), have shown varying degrees of fluorescence upon complexing with zinc(II), indicating their utility in bioimaging and detection applications. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon zinc(II) addition, making them useful for studying metal ion interactions in biological systems (Kimber et al., 2003).
Corrosion Inhibition
Another application area for this class of compounds includes corrosion inhibition. Piperidine derivatives related to 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been conducted to predict the inhibition efficiencies of these compounds, with results showing significant potential for use in protecting metal surfaces against corrosion (Kaya et al., 2016).
Anticancer Potential
Additionally, studies on derivatives of this compound have explored their anticancer effects. Novel aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer activity on various cancer cell lines, showing significant inhibitory activity, particularly against human gastric and colorectal adenocarcinoma cells. These findings suggest that modifications to the molecular structure of 5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide can lead to potent anticancer agents (Tsai et al., 2016).
properties
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO4S/c1-21-14-7-4-12(17)10-15(14)23(19,20)18-8-9-22-13-5-2-11(16)3-6-13/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSUXMRJAPQQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(2-(4-fluorophenoxy)ethyl)-2-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)

![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
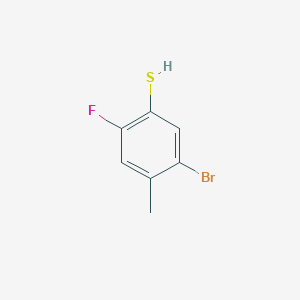
![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)
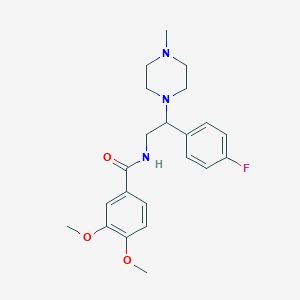
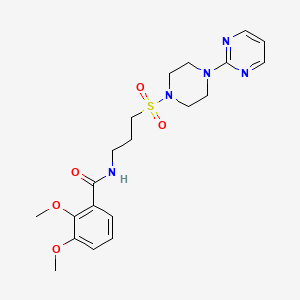
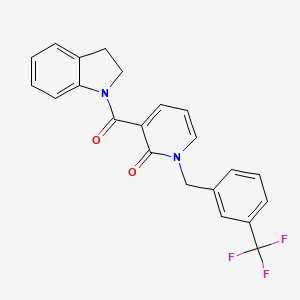

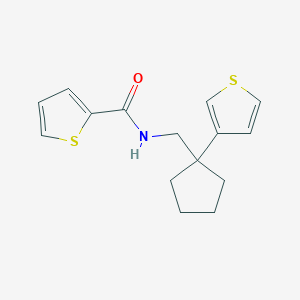
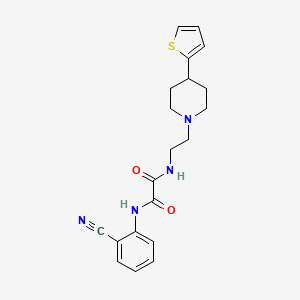
![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)
